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Compound of Interest

Compound Name:
4-(4-Bromophenoxy)pyridine-2-

carboxylic acid

CAS No.: 1094408-46-4

Cat. No.: B2670269

Get Quote

Executive Summary & Scaffold Rationale
The 4-phenoxypyridine scaffold represents a structural evolution from the classical 4-

phenoxyquinoline class (e.g., Foretinib, Cabozantinib).[1] While quinolines have established

efficacy as multi-kinase inhibitors, the pyridine analog offers distinct physicochemical

advantages, including reduced lipophilicity (LogP) and altered metabolic liability profiles.[1]

These small molecules function primarily as Type II Kinase Inhibitors. Unlike Type I inhibitors

that bind the active "DFG-in" conformation, 4-phenoxypyridines stabilize the inactive "DFG-out"

conformation. The phenoxy ether linkage serves as a critical flexible hinge, allowing the

molecule to span from the ATP-binding pocket into the adjacent hydrophobic allosteric pocket.

Target Landscape
Primary Target: c-Met (Hepatocyte Growth Factor Receptor)[1][2][3][4][5][6]

Secondary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[5][7]
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Therapeutic Indication: Metastatic solid tumors (Gastric, Renal, Lung) driven by HGF/c-Met

dysregulation and angiogenesis.[1]

Comparative Performance Analysis
The following analysis compares a representative optimized 4-phenoxypyridine derivative

(Compound 23w) against the industry standard Foretinib (4-phenoxyquinoline).

Quantitative Data Summary
Data aggregated from comparative biochemical and cellular assays.
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Metric
4-Phenoxypyridine

(Cmpd 23w)

Foretinib (Ref.[8]

Standard)
Interpretation

c-Met IC₅₀ (Cell-free) 1.91 nM 2.53 nM

Comparable potency;

Pyridine scaffold

retains high affinity.[1]

VEGFR2 IC₅₀ (Cell-

free)
~2.0 nM 0.86 nM

Foretinib exhibits

slightly higher potency

against VEGFR2.

MKN-45 IC₅₀

(Cellular)
0.15 µM 0.02 µM

Foretinib is more

potent in gastric

cancer cells, likely due

to higher membrane

permeability.[1]

A549 IC₅₀ (Cellular) 1.57 µM 0.04 µM

Quinoline scaffold

shows superior broad-

spectrum cytotoxicity.

[1]

Selectivity (Kinase

Panel)

High (c-Met/VEGFR2

focused)

Moderate (Multi-

kinase: Axl, Tie-2,

RON)

Pyridine derivatives

often exhibit narrower

kinase profiles,

reducing off-target

toxicity.[1]

Solubility (Aq. Buffer) Moderate to High Low

Pyridine nitrogen

improves aqueous

solubility compared to

the fused quinoline

ring.

Structural Causality
Foretinib (Quinoline): The fused benzene ring increases lipophilicity, enhancing cell

membrane penetration but contributing to poor aqueous solubility (often requiring

cyclodextrin formulations).[1]
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Phenoxypyridine: Removal of the fused ring lowers molecular weight and LogP. While this

slightly reduces cellular potency (likely due to permeability), it improves the "drug-likeness"

and metabolic stability profile, making it a superior starting point for lead optimization.[1]

Mechanistic Visualization
Pathway Architecture: Dual Inhibition of c-Met &
VEGFR2
The following diagram illustrates the convergent signaling pathways blocked by these

inhibitors. Dual inhibition prevents the "rescue" effect where tumors switch angiogenic drivers.
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Figure 1: Dual inhibition mechanism.[1][2] The inhibitor blocks ATP binding in both c-Met and

VEGFR2, halting downstream PI3K/AKT and RAS/ERK cascades.[1]

Experimental Protocols (Validation Systems)
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To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating Type II inhibitors.

Protocol A: TR-FRET Kinase Binding Assay
(Biochemical)
Purpose: To determine the IC₅₀ against recombinant c-Met kinase in a cell-free system.

Reagents: Recombinant human c-Met kinase domain, Biotinylated Poly-Glu-Tyr substrate,

Europium-labeled anti-phosphotyrosine antibody, APC-labeled Streptavidin.[1]

Preparation: Dilute compounds (3-fold serial dilution) in kinase buffer (50 mM HEPES pH

7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Reaction:

Add 5 µL of compound solution to a 384-well plate.

Add 10 µL of enzyme/substrate mix.

Initiate reaction with 10 µL of ATP (at K_m concentration, typically 10 µM).[1]

Incubate for 60 minutes at Room Temperature (RT).

Detection: Add detection mix (Eu-antibody + APC-Streptavidin) containing EDTA to stop the

reaction. Incubate 60 mins.

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a multi-

mode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

Analysis: Calculate IC₅₀ using a non-linear regression model (Sigmoidal dose-response).

Protocol B: Cellular Phosphorylation Analysis (Western
Blot)
Purpose: To validate target engagement inside the cell (MKN-45 gastric cancer line).
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Cell Culture: Seed MKN-45 cells (c-Met overexpressing) in 6-well plates (5 x 10⁵ cells/well).

Starve in serum-free medium for 12 hours.

Treatment: Treat cells with increasing concentrations of the 4-phenoxypyridine inhibitor (0,

10, 100, 1000 nM) for 2 hours.[1]

Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes (optional if using constitutively

active lines like MKN-45).

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with

protease/phosphatase inhibitors.

Immunoblotting:

Separate proteins via SDS-PAGE.

Transfer to PVDF membrane.

Primary Antibodies: Anti-p-c-Met (Tyr1234/1235), Anti-Total c-Met, Anti-GAPDH (Loading

Control).[1]

Validation Criterion: A successful Type II inhibitor must show dose-dependent reduction of p-

c-Met without affecting Total c-Met levels.

Structural Logic: Type II Binding Mode
The efficacy of 4-phenoxypyridine relies on its specific binding geometry.
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Figure 2: Type II Binding Mode.[1] The "Head" occupies the ATP site, while the "Tail" extends

past the Gatekeeper into the allosteric pocket, a hallmark of high-specificity inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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